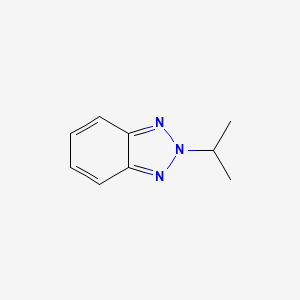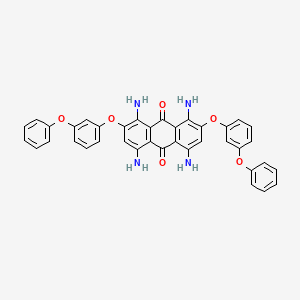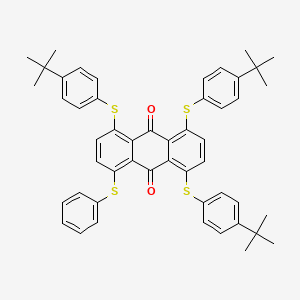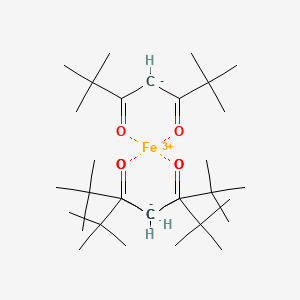
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, also known as Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound where iron is complexed with three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound is often used as a precursor in various chemical processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of iron(III) chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is stirred and heated to facilitate the formation of the complex, which is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized further depending on the reaction conditions.
Substitution: The ligands around the iron center can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce a variety of iron coordination compounds with different ligands .
Scientific Research Applications
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable coordination complexes with metals. The iron center can participate in various chemical reactions, facilitating the formation of new compounds. The ligands around the iron center can also influence the reactivity and stability of the complex, making it a versatile compound in different applications .
Comparison with Similar Compounds
Similar Compounds
Iron(III) acetylacetonate: Similar to Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, this compound is used as a precursor in various chemical processes.
Iron(III) nitrate: Another iron(III) compound with different ligands, used in different applications.
Iron(III) chloride: A common iron(III) compound used in various chemical reactions.
Uniqueness
This compound is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the iron center, making it suitable for specific applications that other iron(III) compounds may not be able to achieve .
Properties
Molecular Formula |
C33H57FeO6 |
|---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
iron(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
AWKCYXFBJHQGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



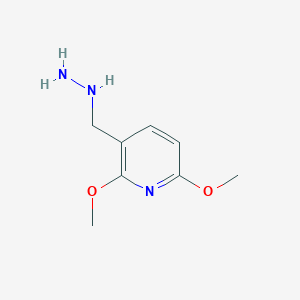
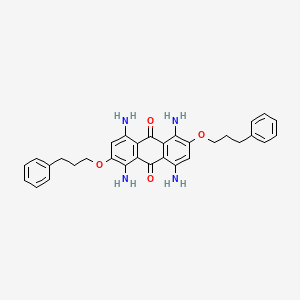
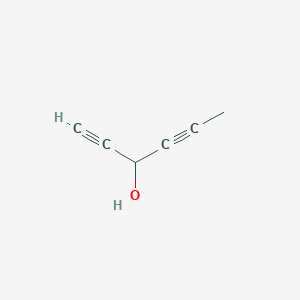
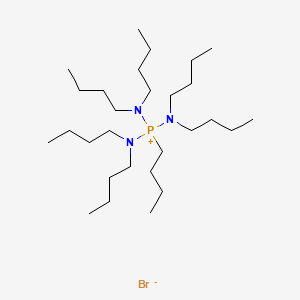
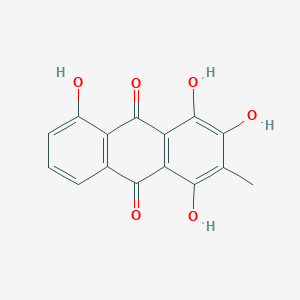
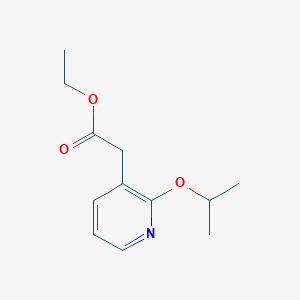
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
